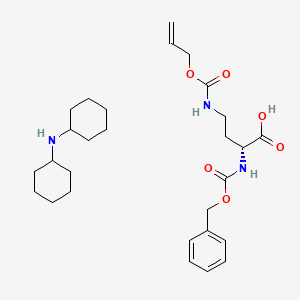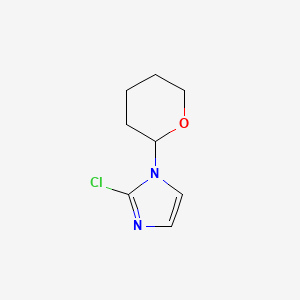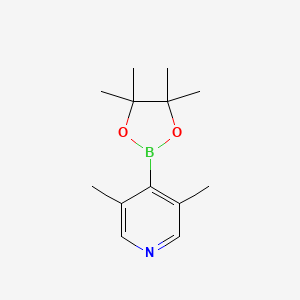
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2R,4R)-2-(Hydroxymethyl)-1,3-oxathiolan-4-yl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as HMXD, is a novel compound that has been synthesized for use in scientific research. HMXD is an organic compound with a unique structure and properties that make it highly useful in a variety of applications. The synthesis of HMXD has been studied in detail and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are also well-understood.
Applications De Recherche Scientifique
HMXD has a variety of applications in scientific research. It has been used to study the structure and function of proteins, as well as the mechanism of action of drugs. HMXD has also been used to study the structure and function of enzymes, as well as the mechanism of action of enzymes in biochemical pathways. In addition, HMXD has been used to study the structure and function of DNA, as well as the mechanism of action of DNA-binding proteins. Finally, HMXD has been used to study the structure and function of cell membranes, as well as the mechanism of action of membrane-associated proteins.
Mécanisme D'action
The mechanism of action of HMXD is not yet fully understood. However, it is believed that HMXD interacts with proteins in a manner similar to other small molecules, such as drugs. Specifically, HMXD is thought to bind to the active site of a protein, which then induces a conformational change in the protein that alters its activity. In addition, HMXD is thought to interact with DNA-binding proteins and cell membrane-associated proteins in a similar manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of HMXD are not yet fully understood. However, it is believed that HMXD has the potential to modulate the activity of proteins and enzymes, as well as the structure and function of DNA-binding proteins and cell membrane-associated proteins. In addition, HMXD is thought to have the potential to modulate the activity of biochemical pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
HMXD has several advantages for use in lab experiments. It is a highly efficient and cost-effective compound to synthesize, and its unique structure and properties make it highly useful in a variety of applications. In addition, HMXD is highly stable and has a low toxicity profile, making it safe for use in lab experiments. However, HMXD also has some limitations. For example, its mechanism of action is not yet fully understood, and its biochemical and physiological effects are still being studied.
Orientations Futures
There are several potential future directions for the use of HMXD in scientific research. First, further research is needed to gain a better understanding of the mechanism of action of HMXD and its biochemical and physiological effects. Second, HMXD could be used to study the structure and function of other proteins, enzymes, and biochemical pathways. Third, HMXD could be used to study the structure and function of DNA-binding proteins and cell membrane-associated proteins. Finally, HMXD could be used to study the mechanism of action of drugs and other small molecules.
Méthodes De Synthèse
HMXD can be synthesized in a two-step process. The first step involves the synthesis of a precursor compound, 2-(hydroxymethyl)-2-methyl-1,3-oxathiolan-4-one (HMO). HMO is synthesized by reacting 2-methyl-2-thioxo-1,3-oxathiolane (MTX) with aqueous formaldehyde at a pH of 10.5 in the presence of sodium hydroxide. The second step involves the conversion of HMO to HMXD. This is accomplished by treating HMO with aqueous hydrochloric acid at a pH of 6.0. The reaction is highly efficient, with a yield of up to 95%.
Propriétés
IUPAC Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c11-3-7-14-4-6(15-7)10-2-1-5(12)9-8(10)13/h1-2,6-7,11H,3-4H2,(H,9,12,13)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGSCJYWEXRACX-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](S[C@@H](O1)CO)N2C=CC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-alpha-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-amino]-D-valinol](/img/structure/B6342648.png)






